3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline
Overview
Description
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a fluorinated aniline compound with the molecular formula C13H20FN3 and a molecular weight of 237.32 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in advanced research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and piperazine ring contribute to its reactivity and selectivity, allowing it to bind to and modulate various biological targets. These interactions can influence cellular processes and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: A simpler fluorinated aniline compound with similar reactivity but lacking the piperazine ring.
4-Isopropylpiperazine: A piperazine derivative without the fluorinated aniline moiety.
4-Fluoro-3-(4-isopropylpiperazin-1-yl)aniline: A positional isomer with different substitution patterns.
Uniqueness
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is unique due to the combination of its fluorine atom and piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFOWCYFNRFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206063 | |
Record name | 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835633-79-9 | |
Record name | 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835633-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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